L-xylonic acid
Overview
Description
L-xylonic acid is a sugar acid derived from the oxidation of the hemiacetal or aldehyde group of xylose. It is a five-carbon sugar acid with the molecular formula C5H10O6.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-xylonic acid can be synthesized through the oxidation of xylose. One common method involves the use of microbial fermentation, where specific strains of bacteria, such as Gluconobacter oxydans, are employed to convert xylose into xylonate, which is then further processed to obtain this compound . Another method involves the use of bipolar membrane electrodialysis to extract this compound from xylonate fermentation broth .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of biomass-derived xylose. For instance, acid pre-treated sawdust liquor can be used as a substrate for fermentation by metabolically engineered strains of Corynebacterium glutamicum . The fermentation process yields high concentrations of this compound, which can then be purified through solvent precipitation and crystallization .
Chemical Reactions Analysis
Types of Reactions: L-xylonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to produce xylaric acid . It can also be reduced to form ethylene glycol and glycolic acid .
Common Reagents and Conditions:
Oxidation: Platinum catalysts in aqueous solutions are commonly used for the oxidation of this compound to xylaric acid.
Major Products:
Oxidation: Xylaric acid.
Reduction: Ethylene glycol and glycolic acid.
Scientific Research Applications
L-xylonic acid has a wide range of applications in scientific research and industry:
Mechanism of Action
L-xylonic acid exerts its effects through various molecular pathways. In microbial metabolism, it is produced from xylose via the action of enzymes such as xylonic acid dehydratase and aldolase . These enzymes convert this compound into intermediates like 2-dehydro-3-deoxy-D-pentonate, which are further processed to form pyruvate and glycolaldehyde . The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .
Comparison with Similar Compounds
L-xylonic acid is similar to other sugar acids, such as D-xylonic acid and lyxonic acid. it is unique in its specific applications and properties:
D-xylonic acid: The D-isomer of xylonic acid, which has similar chemical properties but different biological activities.
Lyxonic acid: The C-2 epimer of xylonic acid, which differs in its stereochemistry and specific applications.
This compound stands out due to its high yield in microbial fermentation processes and its diverse range of industrial applications .
Properties
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-NUNKFHFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4172-44-5 | |
Record name | Xylonic acid, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XYLONIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAO7LF939B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Xylonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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